molecular formula C10H10N4S2 B4236616 3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B4236616
M. Wt: 250.3 g/mol
InChI Key: RCFZPXPISHBIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole scaffold. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions .

Chemical Reactions Analysis

3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be compared with other similar compounds in the triazolothiadiazole family, such as:

  • 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines

These compounds share a similar core structure but differ in the arrangement of the triazole and thiadiazole rings, leading to variations in their chemical properties and biological activities . The unique arrangement of the isopropyl and thienyl groups in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development .

Properties

IUPAC Name

3-propan-2-yl-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S2/c1-6(2)8-11-12-10-14(8)13-9(16-10)7-4-3-5-15-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFZPXPISHBIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 2
3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 3
3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 4
3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 5
3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Reactant of Route 6
3-(PROPAN-2-YL)-6-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

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